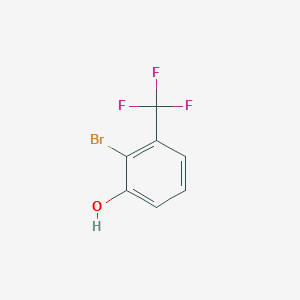

2-Bromo-3-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCHLKGIGWXAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624201 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-39-3 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-3-(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and materials science.[1][2] The document details the established synthetic route, experimental protocols, and relevant data.

Introduction

This compound is a substituted aromatic compound whose structural complexity makes it a key building block for novel therapeutic agents and advanced materials.[1] Its synthesis primarily relies on the electrophilic bromination of 3-(trifluoromethyl)phenol. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, directing electrophilic substitution to the meta position, while the hydroxyl (-OH) group is a strongly activating ortho-, para-directing group.[1] The interplay of these electronic effects governs the regioselectivity of the bromination reaction.

Synthetic Pathway

The most direct and reported method for the synthesis of this compound is the electrophilic aromatic substitution of 3-(trifluoromethyl)phenol with bromine.[1] This reaction, however, is known to produce a mixture of isomers, necessitating a purification step to isolate the desired product.[1]

The primary competing isomer formed during this reaction is 2-bromo-5-(trifluoromethyl)phenol.[3][4] The formation of multiple products is a consequence of the activating and directing effects of the hydroxyl group, which favors substitution at the ortho and para positions relative to it.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[3]

Materials:

-

3-(Trifluoromethyl)phenol

-

Dichloromethane (CH2Cl2)

-

Bromine (Br2)

-

Aqueous Sodium Sulfite (Na2SO3)

-

Brine (saturated aqueous NaCl)

-

Magnesium Sulfate (MgSO4)

-

Silica Gel

Procedure:

-

Reaction Setup: Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane and cool the solution to 0°C in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled phenol solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Work-up:

-

Wash the reaction mixture with aqueous sodium sulfite to quench any unreacted bromine.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by chromatography on silica gel to separate the isomeric products.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)phenol | |

| Reagent | Bromine | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0°C to Room Temperature | |

| Reaction Time | 18 hours | |

| Product | This compound | |

| Byproduct | 2-Bromo-5-(trifluoromethyl)phenol | [4] |

| Yield of Desired Product | 3% | |

| Purification Method | Silica Gel Chromatography |

Discussion

The synthesis of this compound via direct bromination of 3-(trifluoromethyl)phenol is a straightforward but low-yielding process.[3] The primary challenge lies in the separation of the desired ortho-bromo isomer from the other co-formed isomers. The directing effects of both the hydroxyl and trifluoromethyl groups contribute to this mixture of products.[1] Alternative synthetic strategies, such as a Sandmeyer reaction from 2-amino-3-(trifluoromethyl)phenol, could potentially offer a more regioselective route, though this has not been explicitly reported for this specific isomer in the reviewed literature.[5][6][7] The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[5][6]

Further optimization of the reaction conditions for the direct bromination, such as exploring different solvents, temperatures, or brominating agents, may lead to improved yields and selectivity. However, based on the currently available information, chromatographic purification remains essential for obtaining the pure this compound.

References

- 1. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]

- 2. This compound | 1214323-39-3 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various compounds, including AMPA receptor modulators.[1] Due to the limited availability of experimental data for this specific isomer, this document also includes predicted values and comparative data from its precursor and isomers to provide a thorough understanding of its characteristics.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS Number 1214323-39-3.[2] It possesses a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol .[1][2] At room temperature, it exists as a liquid and should be stored under ambient conditions.[1]

Physical Properties

| Property | This compound | 3-(trifluoromethyl)phenol (Precursor) |

| CAS Number | 1214323-39-3[2] | 98-17-9 |

| Molecular Formula | C₇H₄BrF₃O[1][2] | C₇H₅F₃O |

| Molecular Weight | 241.01 g/mol [1][2] | 162.11 g/mol |

| Physical Form | Liquid[1] | Liquid |

| Boiling Point | 205.1 ± 35.0 °C (Predicted) | 178-179 °C |

| Melting Point | Data not available | -2 to -1.8 °C |

| Density | Data not available | 1.333 g/mL at 25 °C |

| pKa | Data not available | Data not available |

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. Researchers characterizing this compound would need to perform these analyses. For reference, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

Synthesis and Reactivity

This compound is synthesized from 3-(trifluoromethyl)phenol via electrophilic aromatic substitution. The primary documented use of this compound is as a reactant in the synthesis of benzimidazolone and benzothiazolone compounds, which act as AMPA receptor modulators.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound from its precursor, 3-(trifluoromethyl)phenol.[2]

Materials:

-

3-(trifluoromethyl)phenol

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Aqueous Sodium Sulfite (Na₂SO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

Dissolve 1 equivalent of 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C.

-

Slowly add 1 equivalent of bromine, dissolved in dichloromethane, to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Wash the reaction mixture with aqueous sodium sulfite, followed by brine.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by chromatography on silica gel to separate the isomers and obtain this compound. The bromination of 3-trifluoromethylphenol results in a mixture of isomers, including 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol.[2]

Caption: Synthesis workflow for this compound.

Isomer Formation and Separation

The synthesis of this compound via bromination of 3-(trifluoromethyl)phenol inherently produces a mixture of isomers. The directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring lead to the formation of both the desired this compound and the 2-bromo-5-(trifluoromethyl)phenol isomer. Separation of these isomers is a critical step and is typically achieved through silica gel chromatography.[2]

Caption: Isomer formation and separation during synthesis.

Safety and Handling

This compound is classified as a substance with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable chemical intermediate with specific applications in medicinal chemistry. While a reliable synthesis protocol exists, a comprehensive experimental characterization of its physical and spectral properties is not yet widely available. The data presented in this guide, including predicted values and comparative information, serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its chemical properties.

References

In-Depth Technical Guide: Characterization of 2-Bromo-3-(trifluoromethyl)phenol (CAS 1214323-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a reactant in the preparation of AMPA receptor modulators.[1] This document compiles available data on its synthesis, and physicochemical properties, presenting quantitative information in a structured format for ease of reference and comparison.

Compound Information

A summary of the fundamental properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1214323-39-3 | [2] |

| Chemical Name | This compound | [2] |

| Molecular Formula | C₇H₄BrF₃O | [1][3] |

| Molecular Weight | 241.01 g/mol | [1][3] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% |

Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution (bromination) of 3-(trifluoromethyl)phenol.[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The synthesis of this compound is conducted as follows:

-

Reaction Setup: 3-(Trifluoromethyl)phenol (1 equivalent) is dissolved in dichloromethane and the solution is cooled to 0°C.[3]

-

Bromination: A solution of bromine (1 equivalent) in dichloromethane is added to the cooled solution. The reaction mixture is then allowed to warm to room temperature and is stirred for 18 hours.[3]

-

Work-up: The reaction mixture is washed sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[3]

-

Purification: The resulting residue is purified by silica gel chromatography to yield this compound.[3] This process may also yield the isomeric product, 2-bromo-5-trifluoromethylphenol.[3]

Characterization Data

Due to the nature of this compound as a chemical intermediate, publicly available, detailed characterization data such as NMR, Mass Spectrometry, and HPLC is limited. The following sections provide expected analytical characteristics based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. A broad singlet for the hydroxyl proton is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation Pathways:

Caption: Predicted mass spectrometry fragmentation of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

General HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) |

| Detection | UV at a suitable wavelength (e.g., 210-280 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Safety Information

This compound is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This technical guide summarizes the available characterization data for this compound (CAS 1214323-39-3). While detailed experimental spectra are not widely published, the provided information on its synthesis, expected analytical behavior, and safety precautions offers a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into proprietary databases or direct analysis of a sample would be necessary to obtain definitive spectral data.

References

"spectroscopic data for 2-Bromo-3-(trifluoromethyl)phenol"

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 1214323-39-3). Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Physical Form: Liquid at room temperature

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-4 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-5 | 6.9 - 7.1 | t | 8.0 - 9.0 |

| H-6 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| -OH | 5.0 - 6.0 | br s | - |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The phenolic proton's chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 150 - 155 | s |

| C-2 (C-Br) | 110 - 115 | s |

| C-3 (C-CF₃) | 130 - 135 | q |

| C-4 | 125 - 130 | s |

| C-5 | 115 - 120 | s |

| C-6 | 130 - 135 | s |

| -CF₃ | 120 - 125 | q |

Note: The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbon directly attached to the trifluoromethyl group will also exhibit a quartet multiplicity.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 | O-H stretch (broad) | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |

| 1350 - 1150 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | C-O stretch | Phenolic C-O |

| 850 - 550 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

| m/z | Interpretation |

| 240/242 | Molecular ion peak (M⁺, M⁺+2) with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes |

| 221/223 | [M-F]⁺ |

| 161 | [M-Br]⁺ |

| 141 | [M-Br-HF]⁺ or [M-Br-CO]⁺ |

| 113 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire the spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

FTIR Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer and record the spectrum.

-

Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Mass Analysis:

-

Utilize an electron ionization (EI) source.

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 40-300.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-3-(trifluoromethyl)phenol, a versatile substituted aromatic compound. Due to the presence of a hydroxyl group, a bromine atom, and a trifluoromethyl group, this molecule exhibits a unique reactivity profile, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its synthesis, acidity, and participation in key chemical transformations including electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and ether synthesis. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in utilizing this compound for advanced chemical synthesis.

Introduction

This compound is a halogenated and fluorinated phenolic compound with the chemical formula C₇H₄BrF₃O. The interplay of its functional groups—an activating, ortho-, para-directing hydroxyl group, a deactivating, meta-directing trifluoromethyl group, and a reactive bromine atom—governs its chemical behavior. This guide explores the reactivity of this molecule, providing a technical resource for its application in synthetic chemistry.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1214323-39-3 | [1] |

| Molecular Formula | C₇H₄BrF₃O | [2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | ≥ 95% | [1] |

Synthesis

This compound is synthesized via the electrophilic bromination of 3-(trifluoromethyl)phenol. The reaction yields a mixture of isomers, from which the desired product can be isolated by chromatography.

Experimental Protocol: Synthesis of this compound [3]

-

Reactants: 3-(Trifluoromethyl)phenol (1 eq.), Bromine (1 eq.), Dichloromethane.

-

Procedure:

-

Dissolve 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C.

-

Add a solution of bromine in dichloromethane dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by silica gel chromatography to afford this compound.

-

-

Yield: The reported yields for this synthesis vary, ranging from 3% to 76%, due to the formation of isomeric products.[3]

The following diagram illustrates the synthesis workflow.

Reactivity

Acidity

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director, and the bromo group is a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction allows for the formation of a C-C bond by coupling the aryl bromide with an organoboron compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.), Solvent (e.g., Toluene, Dioxane, DMF, often with water).

-

Procedure:

-

Combine this compound, the arylboronic acid, palladium catalyst, and base in a reaction flask.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

This reaction facilitates the formation of a C-N bond between the aryl bromide and an amine.

General Experimental Protocol: Buchwald-Hartwig Amination [4]

-

Reactants: this compound (1 eq.), Amine (1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP, Xantphos, 1-3 mol%), Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.), Solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In an inert atmosphere glovebox, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Add the solvent, this compound, and the amine.

-

Seal the vessel and heat the reaction mixture with stirring for the specified time.

-

Cool the reaction, dilute with a suitable solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by chromatography.

-

The catalytic cycle for these cross-coupling reactions is depicted below.

Williamson Ether Synthesis

The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form an aryl ether.

General Experimental Protocol: Williamson Ether Synthesis [5][6]

-

Reactants: this compound (1 eq.), Base (e.g., NaH, K₂CO₃, 1.1 eq.), Alkyl halide (e.g., R-I, R-Br, 1.1 eq.), Solvent (e.g., DMF, Acetone).

-

Procedure:

-

Dissolve this compound in the solvent and add the base.

-

Stir the mixture at room temperature for a short period to allow for phenoxide formation.

-

Add the alkyl halide and heat the reaction mixture as necessary.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or distillation.

-

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Notably, it is a precursor for the synthesis of benzimidazolone and benzothiazolone derivatives that act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. PAMs of AMPA receptors enhance the receptor's response to glutamate, which can have therapeutic benefits in conditions associated with cognitive deficits. The synthesis of these modulators often involves the displacement of the bromine atom on the this compound scaffold.

The following diagram illustrates a simplified AMPA receptor signaling pathway.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Hydroxyl proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carbon bearing CF₃ group (quartet due to C-F coupling), Carbon bearing bromine (low-field shift). |

| IR | O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretches (strong, ~1100-1300 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) and M+2 peak with characteristic bromine isotopic pattern (approx. 1:1 ratio). Fragmentation may involve loss of Br, CF₃, and CO. |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity, conferred by its unique combination of functional groups, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its synthesis, properties, and reactivity, aiming to facilitate its use in the development of novel chemical entities, particularly within the field of medicinal chemistry and drug discovery. The potential for this compound to serve as a scaffold for AMPA receptor modulators highlights its significance for researchers in neuroscience and related disciplines.

References

- 1. This compound | 1214323-39-3 [sigmaaldrich.com]

- 2. This compound | 1214323-39-3 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)phenol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of novel therapeutic agents. The document details the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it presents a detailed experimental protocol for its synthesis and its application in the development of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical target in neuroscience drug discovery.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom and a trifluoromethyl group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1214323-39-3[2][3] |

| Molecular Formula | C₇H₄BrF₃O[2][3] |

| Molecular Weight | 241.01 g/mol [2][3] |

| InChI Key | MMCHLKGIGWXAIF-UHFFFAOYSA-N[1] |

| SMILES | Oc1ccc(C(F)(F)F)c(Br)c1 |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table includes predicted and available data.

| Property | Value |

| Physical Form | Liquid[1] |

| Boiling Point | 205.1 ± 35.0 °C (Predicted) |

| Storage | Ambient Temperature[1] |

Spectroscopic Data

-

¹H NMR: The spectrum would exhibit complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm) due to the coupling of the three aromatic protons. The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a quartet due to coupling with the fluorine atoms.

-

IR Spectroscopy: The spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-Br, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at M+ and M+2. Fragmentation would likely involve the loss of Br, CO, and CF₃ radicals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 3-(trifluoromethyl)phenol.[3]

Materials:

-

3-(Trifluoromethyl)phenol

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Sulfite (Na₂SO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane and cool the solution to 0 °C.[3]

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

-

Wash the reaction mixture with aqueous Na₂SO₃ solution, followed by brine.[3]

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.[3]

-

Purify the residue by chromatography on silica gel to afford this compound. This reaction also produces the isomer 2-bromo-5-trifluoromethylphenol, which can be separated by chromatography.[3]

Synthesis of Benzimidazolone and Benzothiazolone AMPA Receptor Modulators

This compound serves as a crucial starting material for the synthesis of benzimidazolone and benzothiazolone derivatives, which have been identified as positive allosteric modulators of AMPA receptors.[2] While a specific protocol starting from this compound is proprietary, a general synthetic approach can be outlined based on established methods for the synthesis of these heterocyclic systems.

General Two-Step Synthesis:

-

Nucleophilic Aromatic Substitution: The phenolic oxygen of this compound is reacted with a suitable ortho-substituted aniline (for benzimidazoles) or ortho-aminothiophenol (for benzothiazoles) derivative. This reaction is typically carried out in the presence of a base and a copper or palladium catalyst.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzimidazolone or benzothiazolone ring system. This step can be promoted by heat or the addition of a catalyst.

Biological Activity and Signaling Pathways

Role as an Intermediate for AMPA Receptor Modulators

This compound is a valuable building block in the synthesis of positive allosteric modulators (PAMs) of AMPA receptors.[2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This modulation can lead to a potentiation of synaptic transmission and is a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive deficits, depression, and neurodegenerative diseases.

AMPA Receptor Signaling Pathway

The potentiation of AMPA receptor activity by PAMs can trigger downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. One such pathway involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

Upon binding of glutamate and a PAM, the AMPA receptor channel opens, leading to an influx of sodium ions and depolarization of the postsynaptic membrane. This depolarization can contribute to the activation of voltage-gated calcium channels and NMDA receptors, leading to an increase in intracellular calcium. The rise in calcium can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can trigger the MAPK signaling cascade. This pathway ultimately leads to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This entire process contributes to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its utility as a precursor for AMPA receptor positive allosteric modulators highlights its importance for researchers and scientists in medicinal chemistry and pharmacology. This guide provides a foundational understanding of its chemical and physical properties, a detailed synthetic protocol, and insight into its role in modulating a critical neurological signaling pathway. Further research into the experimental properties of this compound and its derivatives will be invaluable for the continued development of new and effective treatments for a range of neurological and psychiatric conditions.

References

Navigating the Stability and Storage of 2-Bromo-3-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of 2-Bromo-3-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical structures and established scientific principles to offer robust recommendations for its handling, storage, and stability assessment.

Core Recommendations for Storage and Handling

Proper storage and handling are paramount to ensure the integrity and purity of this compound. Based on the chemical nature of halogenated and trifluoromethyl-substituted phenols, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at ambient temperature. An alternative, more conservative approach based on related compounds is refrigeration at 2-8°C. | While some suppliers suggest ambient storage, the trifluoromethyl group can influence reactivity. Refrigeration minimizes the rate of potential degradation reactions. |

| Light | Store in a light-resistant container, such as an amber glass bottle. | Phenolic compounds can be susceptible to photodegradation. Protection from light prevents the initiation of photochemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The phenolic hydroxyl group can be susceptible to oxidation. An inert atmosphere displaces oxygen and minimizes oxidative degradation. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and evaporation of the compound. Glass is generally inert to this type of organic compound. |

| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The compound is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. |

Potential Degradation Pathways and Products

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are anticipated to be hydrolysis, oxidation, and photodegradation.

| Degradation Pathway | Triggering Factors | Potential Degradation Products |

| Hydrolysis | Presence of water, especially at non-neutral pH (acidic or basic conditions). | 2-Bromo-3-hydroxybenzotrifluoride (via defluorination), bromide ions, fluoride ions. |

| Oxidation | Exposure to oxygen, peroxides, or other oxidizing agents. | Quinone-type structures, colored degradation products. |

| Photodegradation | Exposure to UV or visible light. | Radical species, polymeric materials, products of dehalogenation and defluorination. |

Experimental Protocols for Stability Assessment

The following protocols are based on established international guidelines (e.g., ICH Q1A, Q1B) and are intended to serve as a template for designing stability studies for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for 2 hours.

-

Oxidation: Add 3% hydrogen peroxide to the sample solution and maintain at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A robust analytical method is critical for accurately assessing stability.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products have significant absorbance (a full UV scan of the parent compound is recommended to determine the optimal wavelength).

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.

Long-Term Stability Study Protocol

Objective: To determine the shelf life of this compound under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple aliquots of this compound in the recommended storage containers under the proposed storage conditions (e.g., ambient temperature and 2-8°C).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

-

Data Evaluation: Evaluate the data for any significant changes in purity or the formation of degradation products over time to establish a re-test period or shelf life.

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of stability and forced degradation studies.

An In-depth Technical Guide to the Bromination of 3-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-(trifluoromethyl)phenol. It details the underlying mechanistic principles, including the directing effects of the hydroxyl and trifluoromethyl substituents, which govern the regioselectivity of the reaction. A detailed experimental protocol is provided, along with a summary of the expected products and their yields. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the controlled halogenation of substituted aromatic compounds.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, enabling the introduction of a bromine atom that can serve as a versatile handle for further functionalization, such as in cross-coupling reactions. 3-(Trifluoromethyl)phenol is a valuable building block in medicinal chemistry and materials science, with the trifluoromethyl group often imparting desirable properties such as increased metabolic stability and lipophilicity. The selective bromination of this substrate is therefore of significant interest. This guide elucidates the mechanism and practical aspects of this important reaction.

Reaction Mechanism

The bromination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is governed by the interplay of the directing effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

-

Hydroxyl Group (-OH): The -OH group is a strong activating group and an ortho, para-director.[1] Through its lone pairs of electrons, it donates electron density to the aromatic ring via the resonance effect, increasing the nucleophilicity of the ring and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the substitution.[1] This activation is most pronounced at the positions ortho and para to the hydroxyl group.

-

Trifluoromethyl Group (-CF3): The -CF3 group is a strong deactivating group and a meta-director. Due to the high electronegativity of the fluorine atoms, it exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivation is strongest at the ortho and para positions, making the meta position relatively more susceptible to substitution.

In the case of 3-(trifluoromethyl)phenol, these two effects are in competition. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates the deactivating and meta-directing effect of the trifluoromethyl group. Consequently, the incoming electrophile (Br+) will be directed to the positions activated by the -OH group.

The positions ortho and para to the hydroxyl group are C2, C4, and C6.

-

C2: ortho to -OH and ortho to -CF3.

-

C4: para to -OH and ortho to -CF3.

-

C6: ortho to -OH and meta to -CF3.

Considering the deactivating effect of the -CF3 group, the positions ortho to it (C2 and C4) are deactivated. The position meta to the -CF3 group (C6) is the least deactivated of the positions activated by the -OH group. However, experimental evidence shows that bromination occurs at the C2 and C5 positions. The formation of 2-bromo-3-(trifluoromethyl)phenol (substitution at C2) and 2-bromo-5-(trifluoromethyl)phenol (which is actually substitution at C6, para to the -OH group) is observed. The numbering of the second product as 2-bromo-5-trifluoromethylphenol in the literature likely follows IUPAC nomenclature rules for the final product, but the initial attack is at the C6 position relative to the hydroxyl group.

The formation of a mixture of isomers suggests that the electronic and steric factors are finely balanced. While the C6 position is electronically favored due to being meta to the deactivating -CF3 group, the C2 position, although ortho to the deactivating group, is also strongly activated by the adjacent hydroxyl group. Steric hindrance from the bulky -CF3 group at the C2 position might also play a role in the product distribution.

The general mechanism involves the polarization of the bromine molecule to generate an electrophilic bromine species, which is then attacked by the electron-rich phenol ring. This is followed by the loss of a proton to restore the aromaticity of the ring.

Caption: General mechanism for the bromination of 3-(trifluoromethyl)phenol.

Regioselectivity: The Interplay of Directing Effects

The regiochemical outcome of the bromination of 3-(trifluoromethyl)phenol is a classic example of competing directing effects in electrophilic aromatic substitution. The following diagram illustrates the logical relationship between the substituents and the resulting substitution patterns.

Caption: Influence of substituents on the regioselectivity of bromination.

Experimental Protocol

The following protocol is adapted from a known synthetic procedure for the bromination of 3-(trifluoromethyl)phenol.

Materials:

-

3-(Trifluoromethyl)phenol

-

Bromine

-

Dichloromethane (DCM)

-

Aqueous sodium thiosulfate (Na2S2O3) or sodium sulfite (Na2SO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(trifluoromethyl)phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled phenol solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Quench the reaction by washing the mixture with an aqueous solution of sodium thiosulfate or sodium sulfite to remove any unreacted bromine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel to separate the isomeric products.

The following diagram outlines the experimental workflow.

Caption: Workflow for the bromination of 3-(trifluoromethyl)phenol.

Quantitative Data

The bromination of 3-(trifluoromethyl)phenol yields a mixture of two primary monobrominated isomers. The overall yield of the desired bromophenols can vary.

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Yield Range (%) |

| This compound | 1214323-39-3 | C7H4BrF3O | 241.01 | 3 - 76 |

| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | C7H4BrF3O | 241.01 | 3 - 76 |

Note: The cited yield range represents the combined yield of the isomeric products after purification. Specific ratios of the isomers are not consistently reported and can be influenced by reaction conditions.

Conclusion

The bromination of 3-(trifluoromethyl)phenol is a well-established synthetic procedure that provides access to valuable brominated intermediates. The regioselectivity of the reaction is a direct consequence of the competing electronic effects of the activating hydroxyl group and the deactivating trifluoromethyl group. While a mixture of isomers is typically obtained, chromatographic purification allows for their separation. This guide provides the essential theoretical and practical knowledge for researchers to successfully perform and understand this important chemical transformation.

References

A Technical Guide to the Potential Research Applications of 2-Bromo-3-(trifluoromethyl)phenol

Executive Summary: 2-Bromo-3-(trifluoromethyl)phenol is a halogenated and fluorinated phenol derivative available as a chemical intermediate. While direct research into its biological activities is limited, its structural motifs—a bromophenol core and a trifluoromethyl group—are prevalent in medicinal chemistry and materials science. This technical guide consolidates the available information on this compound and explores its potential research applications by examining the established roles of its constituent chemical features. It serves as a resource for researchers in drug discovery, agrochemical development, and materials science, providing a theoretical framework and proposed experimental workflows to unlock the potential of this compound.

Introduction

This compound (CAS No. 1214323-39-3) is a substituted phenolic compound whose utility is primarily documented as a reactant or building block in organic synthesis.[1] A singular but significant application notes its use in synthesizing benzimidazolone and benzothiazolone compounds that function as AMPA receptor modulators.[1] The true potential of this molecule, however, may be inferred from the well-documented properties of its core structures: bromophenols and trifluoromethylphenols.

-

The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity are known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Incorporating a -CF₃ group is a common strategy to optimize lead compounds in drug discovery, improving pharmacokinetic profiles and overall efficacy.[2][4]

-

The Bromophenol Moiety: Bromophenols are a class of compounds found naturally, particularly in marine algae, and are also important synthetic intermediates.[5] The bromine atom increases lipophilicity and can modulate the electronic properties of the phenol ring.[5] These compounds have been investigated for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[6][7]

This guide will therefore explore the untapped potential of this compound as a valuable starting point for developing novel therapeutic agents, agrochemicals, and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.[1][8]

| Property | Value | Reference |

| CAS Number | 1214323-39-3 | [1] |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| IUPAC Name | This compound | |

| InChI Key | MMCHLKGIGWXAIF-UHFFFAOYSA-N | |

| Storage Temperature | Ambient |

Synthesis and Derivatization Potential

This compound is typically synthesized via the electrophilic bromination of 3-trifluoromethylphenol. The reaction involves treating the starting phenol with bromine in a solvent like dichloromethane. This process can yield a mixture of isomers, which requires purification by chromatography to isolate the desired this compound product.[9]

The structure of this compound is ripe for further chemical modification, making it a versatile scaffold for building molecular libraries. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Potential Research Applications (Inferred)

Based on its structural components, this compound can be explored in several research domains.

The most direct evidence points to its use as a precursor for AMPA receptor modulators.[1] This suggests its core structure is suitable for generating ligands that interact with central nervous system targets. Researchers can use it as a starting point to synthesize novel libraries of compounds for screening against various neurological receptors and ion channels.

Phenolic compounds, including halogenated variants, are known for their antimicrobial properties.[10] The combination of a lipophilic trifluoromethyl group and a bromine atom could enhance cell membrane disruption or inhibition of key microbial enzymes.

The phenolic hydroxyl group is a classic radical scavenger, suggesting potential antioxidant activity.[7] Furthermore, many anti-inflammatory drugs are built on phenolic scaffolds. Derivatives of this compound could be investigated for their ability to inhibit inflammatory pathways like NF-κB or MAPK signaling.[7]

The trifluoromethyl group is a common feature in modern pesticides and herbicides, where it enhances potency and stability.[3] The this compound scaffold could be used to develop new crop protection agents.

The table below summarizes biological activities reported for compounds structurally related to this compound, providing a basis for these inferred applications.

| Compound Class | Example Compound | Biological Activity | Quantitative Data (Example) | Reference |

| Bromophenols | 3-Bromo-4,5-dihydroxybenzaldehyde | Antioxidant, Antidiabetic | Aldose Reductase Inhibition | [5] |

| Bromophenols | Various derivatives from red algae | Antimicrobial, Antiviral | Varies with specific compound | [5] |

| Trifluoromethylated Drugs | Fluoxetine | Selective Serotonin Reuptake Inhibitor | Enhances brain penetration | [2] |

| Trifluoromethylated Drugs | Alpelisib | PI3K Inhibitor (Anticancer) | Inhibits PI3K-dependent Akt activation in nanomolar range | [4] |

| Simple Phenols | 2-Allyl thymol | Antibacterial (planktonic cells) | 79% growth reduction (S. epidermidis) | [10] |

Proposed Experimental Evaluation Workflow

For a novel compound like this compound or its derivatives, a systematic evaluation is necessary. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for foundational assays mentioned in the workflow. Researchers should optimize these based on their specific hypotheses and laboratory capabilities.

-

Principle: This protocol describes the electrophilic bromination of a phenol.

-

Methodology:

-

Dissolve 3-Trifluoromethylphenol (1 eq.) in dichloromethane and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Bromine (1 eq.) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography to separate the this compound from other isomers.

-

-

Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium dye MTT to its insoluble formazan (purple) is directly proportional to the number of living cells.

-

Methodology:

-

Plate cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

-

-

Principle: This assay measures the ability of a compound to act as a free radical scavenger. The antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

-

Methodology:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Ascorbic acid can be used as a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Conclusion

While this compound is currently positioned as a synthetic intermediate, its chemical structure holds significant, largely unexplored potential. The combination of a brominated phenol ring and a trifluoromethyl group provides a robust scaffold for developing novel molecules with potential applications in neuroscience, infectious disease, and inflammatory disorders. The strategic derivatization of this compound, guided by the systematic experimental workflow outlined in this guide, offers a promising avenue for the discovery of new chemical entities with valuable biological activities. Further research is strongly warranted to move this compound from the supplier's catalog to the forefront of medicinal chemistry innovation.

References

- 1. This compound | 1214323-39-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound - CAS:1214323-39-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-3-(trifluoromethyl)phenol as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylphenol moiety in bioactive molecules and advanced materials.

The electron-withdrawing nature of the trifluoromethyl group and the presence of the phenolic hydroxyl group can present unique challenges in achieving high-yielding and clean Suzuki coupling reactions. These notes are intended to provide a comprehensive guide to overcoming these challenges through the careful selection of catalysts, ligands, bases, and reaction conditions.

Core Concepts and Considerations

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For a successful coupling with this compound, several factors must be considered:

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often effective for challenging substrates as they promote the rate-determining oxidative addition step and stabilize the catalytic species.[2] For less demanding couplings, more common catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may suffice.[1][3]

-

Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[4] For substrates containing acidic protons, like the phenol in the title compound, the choice of base is particularly important to avoid side reactions. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxide or alkoxide bases which can lead to undesired side reactions.[1]

-

Solvent System: Aprotic polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly employed.[1] In some cases, the addition of a small amount of water can be beneficial for the dissolution of the base and can accelerate the reaction, though strictly anhydrous conditions are sometimes necessary to prevent protodeboronation of the boronic acid.[1]

-

Reaction Temperature: The reaction temperature is a critical parameter to optimize. Typically, temperatures ranging from 80-120 °C are effective.[1]

Reaction Schematics and Workflow

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

A typical experimental workflow is outlined in the following diagram:

Caption: A typical experimental workflow for a Suzuki coupling reaction.[1]

Tabulated Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions of challenging aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75-95 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane | 100 | 8 | 80-98 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 6 | 85-99 |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 12 | 82-97 |

Note: Yields are representative and highly dependent on the specific boronic acid used.

Detailed Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add a degassed mixture of Toluene and Water (typically in a 4:1 to 10:1 ratio).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is recommended when Protocol 1 results in low yields or for particularly sterically hindered or electron-deficient boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous Toluene

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene under an inert atmosphere.

-

Add the catalyst solution to the reaction flask via syringe.

-

Add additional degassed, anhydrous toluene to the reaction flask.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, follow the workup and purification steps outlined in Protocol 1.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient temperature | Use a more active catalyst/ligand system (e.g., Buchwald ligands), increase the reaction temperature.[1] |

| Protodebromination | Inefficient catalytic cycle | Ensure anhydrous and oxygen-free conditions, consider a different catalyst or ligand.[2] |

| Homocoupling of boronic acid | Presence of oxygen, slow transmetalation | Thoroughly degas all reagents and solvents, consider a different base or solvent system.[5] |

| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature and increase the reaction time. |

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents such as toluene and dioxane are flammable and have associated health risks.

-

Always conduct reactions under an inert atmosphere to prevent the formation of potentially explosive peroxides (especially with THF and dioxane) and to avoid deactivation of the catalyst.

By carefully considering the factors outlined in these notes and utilizing the provided protocols as a starting point, researchers can effectively employ this compound in Suzuki coupling reactions to synthesize a wide array of valuable compounds for drug discovery and materials science applications.

References

Application Notes: 2-Bromo-3-(trifluoromethyl)phenol as a Versatile Building Block in the Synthesis of RORγ Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Bromo-3-(trifluoromethyl)phenol as a key building block in the synthesis of potent Retinoid-related Orphan Receptor gamma (RORγ) modulators. The unique substitution pattern of this phenol derivative, featuring a bromine atom ortho to the hydroxyl group and a trifluoromethyl group in the meta position, provides a valuable scaffold for the development of therapeutic agents targeting RORγ, a critical regulator of T-helper 17 (Th17) cell differentiation and function. Modulation of RORγ activity has shown significant promise in the treatment of various autoimmune and inflammatory diseases.

This document provides detailed experimental protocols for the synthesis of a specific RORγ modulator, N-(5-(tert-butyl)-3-(3-((4-methoxybenzyl)oxy)-2-(trifluoromethyl)phenyl)isoxazol-4-yl)-N-methylmethanesulfonamide, identified as compound 4-44 in patent WO2013/045519 A1. Additionally, it includes quantitative biological data for this compound, illustrating the utility of this compound in generating molecules with significant biological activity.

Data Presentation

The following table summarizes the biological activity of the RORγ modulator synthesized using this compound as a key intermediate.

| Compound ID | Target | Assay Type | IC50 (nM) |

| 4-44 | RORγ | Biochemical Assay | 10 |

Table 1: Biological Activity of RORγ Modulator 4-44.

Experimental Protocols

The synthesis of the target RORγ modulator from this compound involves a multi-step sequence. The key transformations include an O-alkylation (Williamson ether synthesis) to introduce a protected hydroxyl functionality, followed by the construction of the isoxazole core and subsequent functionalization.

Protocol 1: Synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene

This protocol describes the protection of the phenolic hydroxyl group of this compound via a Williamson ether synthesis.

Materials:

-

This compound

-

1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-(chloromethyl)-4-methoxybenzene (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene.

Further Synthetic Steps

The resulting 2-Bromo-1-((4-methoxybenzyl)oxy)-3-(trifluoromethyl)benzene serves as a key intermediate for the subsequent construction of the isoxazole ring and further functionalization to yield the final RORγ modulator, compound 4-44. These steps typically involve:

-

Lithiation and reaction with a suitable electrophile to introduce the precursor for the isoxazole ring.

-

Cyclization to form the 3,5-disubstituted isoxazole core.

-

Functional group manipulations on the isoxazole ring, including amination and sulfonylation, to install the N-methylmethanesulfonamide moiety.

-

Deprotection of the 4-methoxybenzyl ether, if required for the final compound's activity.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the utilization of this compound in the synthesis of RORγ modulators.

Caption: Synthetic pathway from this compound to a RORγ modulator.

Caption: Experimental workflow for the synthesis of a RORγ modulator.

Synthesis of Novel Heterocycles Using 2-Bromo-3-(trifluoromethyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals